2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-bromoacetophenone with various diamines in the presence of a catalyst . The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalyst-free approaches is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in developing new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific optoelectronic properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar pharmacological properties.
Pyrido[1,2-a]pyrimidine: Known for its antidepressant and neurotropic activities
Uniqueness
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
143696-99-5 |
---|---|
Molecular Formula |
C12H12BrN3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h2-5,8H,1,6-7H2,(H,14,15) |
InChI Key |
FQYJLUVFIWYCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.